
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) is a heterocyclic organic compound that has been widely studied in scientific research. It is a derivative of oxazole, which is a five-membered aromatic ring containing one nitrogen and one oxygen atom. The compound has been synthesized using various methods and has shown promising results in various applications.
Mechanism of Action
The mechanism of action of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) is not fully understood. However, it is believed to act by inhibiting the growth of microorganisms and cancer cells. The compound has been shown to inhibit the enzyme dihydroorotate dehydrogenase, which is involved in the biosynthesis of pyrimidine nucleotides.
Biochemical and Physiological Effects:
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) has been shown to have several biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells and inhibit the growth of various microorganisms. The compound has also been shown to have anti-inflammatory properties.
Advantages and Limitations for Lab Experiments
One advantage of using Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) in lab experiments is its potential as a fluorescent probe for detecting metal ions in biological systems. Another advantage is its antimicrobial and antifungal properties, which make it a potential candidate for developing new antibiotics. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in various applications.
Future Directions
There are several future directions for the study of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI). One direction is to further investigate its potential as a fluorescent probe for detecting metal ions in biological systems. Another direction is to study its potential as a new antibiotic for treating bacterial and fungal infections. Additionally, further research is needed to understand the compound's mechanism of action and optimize its use in various applications.
Synthesis Methods
The synthesis of Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) can be achieved through several methods. One popular method involves the reaction of 2,2-dimethyl-1,3-dioxolane with dichloroacetyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 2,2-dimethyl-1,3-dioxolane with oxalyl chloride followed by reaction with ammonia.
Scientific Research Applications
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl-(9CI) has been extensively studied for its potential applications in scientific research. It has been found to exhibit antimicrobial, antifungal, and anticancer properties. The compound has also been studied for its potential use as a fluorescent probe for detecting metal ions in biological systems.
properties
CAS RN |
145197-22-4 |
|---|---|
Molecular Formula |
C7H9Cl2NO2 |
Molecular Weight |
210.05 g/mol |
IUPAC Name |
2,2-dichloro-1-(2,2-dimethyl-1,3-oxazol-3-yl)ethanone |
InChI |
InChI=1S/C7H9Cl2NO2/c1-7(2)10(3-4-12-7)6(11)5(8)9/h3-5H,1-2H3 |
InChI Key |
ZOICEMKCAHAKTR-UHFFFAOYSA-N |
SMILES |
CC1(N(C=CO1)C(=O)C(Cl)Cl)C |
Canonical SMILES |
CC1(N(C=CO1)C(=O)C(Cl)Cl)C |
synonyms |
Oxazole, 3-(dichloroacetyl)-2,3-dihydro-2,2-dimethyl- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



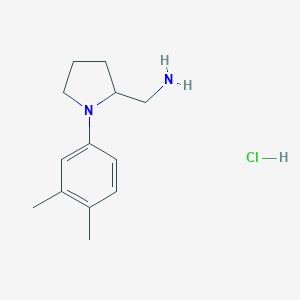
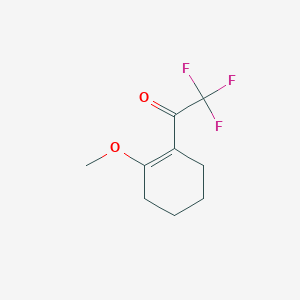
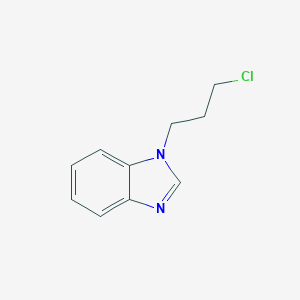

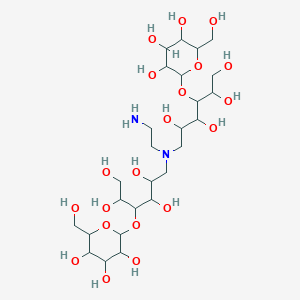

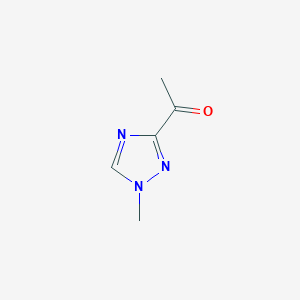


![Carbamic acid, [(1S)-1-(1-methylethyl)-2-propynyl]-, 1,1-dimethylethyl ester](/img/structure/B115322.png)
![Benzyl 4-[(1-butyl-5-cyano-1,6-dihydro-2-hydroxy-4-methyl-6-oxopyridin-3-YL)azo]benzoate](/img/structure/B115323.png)

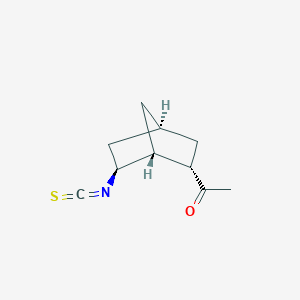
![1-[4-Nitro-3-(trifluoromethyl)phenyl]piperazine](/img/structure/B115332.png)